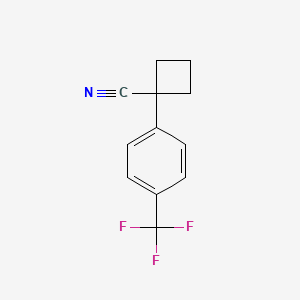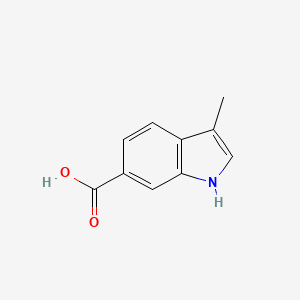
Acide 3-méthyl-1H-indole-6-carboxylique
Vue d'ensemble
Description
3-Methyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de la ligase MurD d’E. coli
Ce composé sert de réactif pour la préparation d’inhibiteurs à base d’acide D-glutamique ciblant la ligase MurD d’E. coli, une enzyme essentielle à la biosynthèse de la paroi cellulaire bactérienne .
Inhibiteurs de la kinase des cellules T inductible par l’interleukine-2
Il est utilisé dans la synthèse des indolylindazoles et des indolylpyrazolopyridines, qui agissent comme inhibiteurs de la kinase des cellules T inductible par l’interleukine-2, importante pour la régulation de la réponse immunitaire .
Inhibiteurs de la voie Hedgehog
L’acide est un précurseur pour les conjugués amides avec le kétoprofène, qui inhibent la transcription médiée par Gli1 dans la voie de signalisation Hedgehog, un acteur clé des processus de développement et du cancer .
Inhibiteurs de la dioxygénase du tryptophane
En tant que réactif, il contribue à la création d’inhibiteurs de la dioxygénase du tryptophane, des enzymes impliquées dans le métabolisme du tryptophane et impliquées dans des maladies comme le cancer .
Immunomodulateurs anticancéreux
Il est utilisé dans la préparation des pyridyl-éthényl-indoles ayant un potentiel d’immunomodulateurs anticancéreux, soulignant son rôle dans les stratégies de traitement du cancer .
Inhibiteurs de la neurotoxine botulique
Ce composé est également impliqué dans la synthèse d’inhibiteurs de la neurotoxine botulique, qui a des applications dans le traitement et la prévention du botulisme .
Inhibiteurs de l’ITK
Les dérivés indoliques de ce composé sont utilisés pour inhiber l’ITK (Inducible T-cell Kinase), qui est importante dans la signalisation des cellules T et associée à divers troubles immunologiques .
Agents antibactériens
Le composé sert de point de départ pour la création d’agents antibactériens, mettant en évidence son potentiel dans la lutte contre les infections bactériennes .
Chaque application démontre la polyvalence et l’importance de l’acide 3-méthyl-1H-indole-6-carboxylique dans la recherche scientifique, en particulier dans les domaines de la chimie médicinale et du développement de médicaments.
MilliporeSigma - Acide indole-6-carboxylique MilliporeSigma - Indole-6-carboxylate de méthyle
Mécanisme D'action
Target of Action
3-Methyl-1H-indole-6-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The mode of action of 3-Methyl-1H-indole-6-carboxylic acid involves its interaction with its targets, leading to various changes. Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives in general possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action environment of 3-Methyl-1H-indole-6-carboxylic acid involves the interaction between the host and the gut microbiota, which widely affects the immune and metabolic status . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases . Environmental factors, including diet and intestinal commensal bacteria, can influence the action, efficacy, and stability of 3-Methyl-1H-indole-6-carboxylic acid .
Safety and Hazards
Orientations Futures
Indole and its derivatives, including 3-Methyl-1H-indole-6-carboxylic acid, show good therapeutic prospects due to their role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-Methyl-1H-indole-6-carboxylic acid, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
3-Methyl-1H-indole-6-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, 3-Methyl-1H-indole-6-carboxylic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of 3-Methyl-1H-indole-6-carboxylic acid involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, indole derivatives can bind to enzymes and inhibit their activity, thereby blocking specific biochemical pathways . Additionally, 3-Methyl-1H-indole-6-carboxylic acid can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. These interactions often involve specific binding sites on the target molecules, which are recognized by the indole derivative through hydrogen bonding and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indole-6-carboxylic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 3-Methyl-1H-indole-6-carboxylic acid can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indole-6-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed in some studies, where a specific dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
3-Methyl-1H-indole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indole-6-carboxylic acid within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, they can bind to specific proteins, influencing their localization and accumulation. The distribution of 3-Methyl-1H-indole-6-carboxylic acid within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indole-6-carboxylic acid can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
3-methyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPDHGKWNANDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620335 | |
| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-69-3 | |
| Record name | 3-Methyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
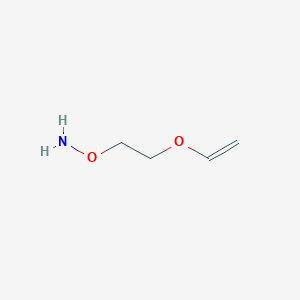
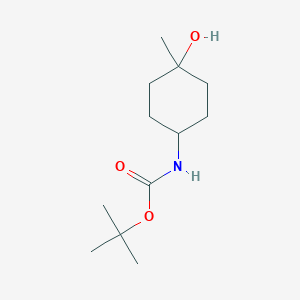

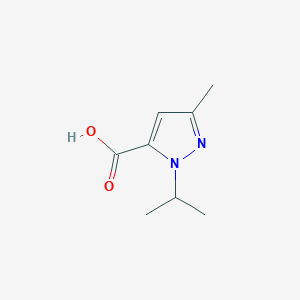

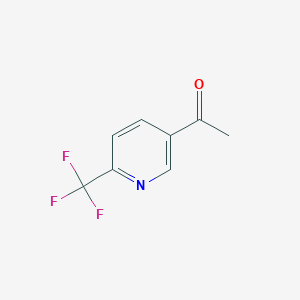

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

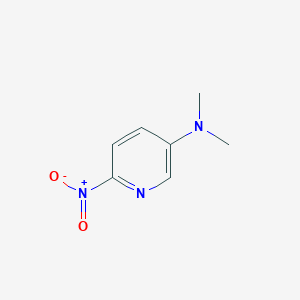
![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)
